molecular formula H2SO4<br>H2O4S B020241 Grossman's sealer CAS No. 101545-02-2

Grossman's sealer

Cat. No.: B020241
CAS No.: 101545-02-2
M. Wt: 98.08 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-3 caprate is a versatile emulsifier and surfactant commonly used in cosmetics and personal care products. It is an ester of capric fatty acid with polyglycerol containing three glyceryl units. This compound is known for its ability to blend water and oil-based ingredients, making it an essential component in skincare and hair care formulations .

Scientific Research Applications

Polyglyceryl-3 caprate finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an emulsifier and surfactant, enhancing the texture and stability of products like creams, lotions, and shampoos. Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience .

Preparation Methods

Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .

Chemical Reactions Analysis

Polyglyceryl-3 caprate primarily undergoes esterification reactions. It is synthesized by reacting glycerin with capric acid under acidic or basic conditions. The major product formed from this reaction is polyglyceryl-3 caprate itself .

Mechanism of Action

Polyglyceryl-3 caprate exerts its effects by facilitating the blending of water and oil-based ingredients in formulations. It acts as a surfactant, reducing the surface tension between different phases, thereby creating a stable emulsion. This mechanism is crucial in ensuring the uniform distribution of active ingredients in cosmetic products .

Comparison with Similar Compounds

Polyglyceryl-3 caprate is often compared with other emulsifiers and surfactants such as glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While these compounds also serve as emulsifiers, polyglyceryl-3 caprate is unique due to its mild nature and suitability for sensitive skin. It is also PEG-free, biodegradable, and water-soluble, making it an environmentally friendly option .

Similar compounds include:

Properties

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH2+]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7664-93-9, 14808-79-8
Record name Sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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